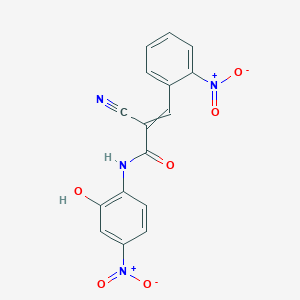

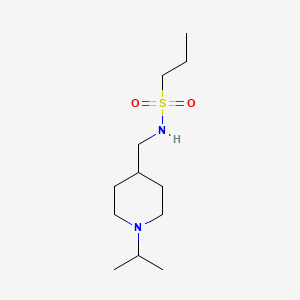

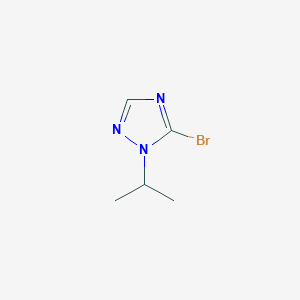

N-tert-butyl-3-oxopyrazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-butyl-3-oxopyrazolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is an important neurotransmitter in the central nervous system. The inhibition of EAATs by TBOA has been shown to have significant effects on the physiological and biochemical processes in the body.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Approaches

- A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised, showcasing the compound's utility as a versatile intermediate for further chemical synthesis. This process involves a two-step synthesis from potassium tricyanomethanide, featuring a selective Sandmeyer reaction, thus offering a more versatile synthesis route than previously available (Bobko, Kaura, Evans, & Su, 2012).

Structural and Chemical Properties

- Research on the tautomerism of 1H‐pyrazole‐3(5)‐(N‐tert‐butyl)carboxamide in both solid state and solution revealed interesting insights into its structural behavior. X-ray crystallography and NMR spectra analysis showed the presence of tautomers in a temperature-dependent ratio, which could have implications for its chemical reactivity and application in synthesis (Claramunt et al., 2005).

Biological Evaluation

- A series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, with the tert-butyl group as a chain terminal moiety, showed significant hCB1 receptor affinity. This discovery provides a foundation for the design of new CB1 ligands, indicating the compound's potential application in pharmacological research targeting cannabinoid receptors (Silvestri et al., 2010).

Target-Based Design and Synthesis

- The compound's derivatives have been explored for their insecticidal activity, demonstrating significant potential against pests. Specifically, new pyrazole amide derivatives showed promising activity against cotton bollworm, indicating the utility of these compounds in developing new insecticides (Deng et al., 2016).

Material Science Applications

- In the field of material science, functionalized derivatives of the compound have been synthesized, exhibiting fluorescence in both solution and solid states. This suggests potential applications in developing new fluorophores for use in imaging and sensing technologies (Wrona-Piotrowicz et al., 2016).

Eigenschaften

IUPAC Name |

N-tert-butyl-3-oxopyrazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-8(2,3)9-7(13)11-5-4-6(12)10-11/h4-5H2,1-3H3,(H,9,13)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHQBCGPWCMUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)

![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)

![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)

![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)